molecular formula C8H10BrNO2S B2370621 N-(4-bromo-3-methylphenyl)methanesulfonamide CAS No. 149105-00-0

N-(4-bromo-3-methylphenyl)methanesulfonamide

Cat. No. B2370621
M. Wt: 264.14
InChI Key: GSIVQZPQVOVJKT-UHFFFAOYSA-N
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Patent
US05356893

Procedure details

Methanesulphonyl chloride (0.88 ml) was added dropwise to a stirred solution of 4-bromo-3-methylbenzenamine (1.02 g) in pyridine (9 ml) under nitrogen at -10° to -14° C. After 2 h, aqueous (8%) sodium bicarbonate (35.6 ml) was added and the mixture extracted with ethyl acetate (3×100 ml). The combined, dried organic extracts were evaporated and the residue crystallized from ethyl acetate to give the title compound as a white powder (100 mg). The mother liquors were evaporated onto silica gel (Merck 7734, 3 ml) and the residue applied as a plug to a flash column of silica gel (Merck 9385). Elution with hexane:ethyl acetate (85:15) afforded a further sample of the title compound as a white solid (250 mg).
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
35.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[CH3:14].C(=O)(O)[O-].[Na+]>N1C=CC=CC=1>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:9][C:8]=1[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0.88 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.02 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N)C
Name
Quantity
9 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
35.6 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (3×100 ml)
CUSTOM
Type
CUSTOM
Details
dried organic extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NS(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.